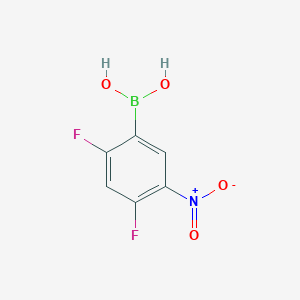

2,4-Difluoro-5-nitrophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids and their derivatives are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, providing a powerful and versatile method for synthesizing biaryl and polyaryl compounds. nih.govontosight.ai These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The utility of arylboronic acids extends beyond cross-coupling reactions. They are employed in various other transformations, including C-N and C-O bond formation, and serve as catalysts in certain organic reactions. researchgate.netrsc.orgacs.org Furthermore, the unique ability of the boronic acid moiety to reversibly bind with cis-diols has led to their extensive use in the development of chemical sensors and biosensors for detecting saccharides, glycoproteins, and other biologically important molecules. nih.govnih.govnih.gov

Unique Structural Attributes of Halogenated and Nitro-Substituted Phenylboronic Acid Derivatives

The properties of a phenylboronic acid are significantly influenced by the substituents on its aromatic ring. nih.gov Halogenation, particularly fluorination, and the introduction of nitro groups create unique electronic characteristics that modulate the compound's reactivity and functionality.

Halogenated (Fluorinated) Phenylboronic Acids: The incorporation of fluorine atoms into the phenyl ring has a profound impact on the compound's properties, primarily by increasing the Lewis acidity of the boron atom. nih.govresearchgate.netnih.gov This is due to the strong electron-withdrawing inductive effect of fluorine. The position of the fluorine substituent is crucial; the effect is most pronounced when fluorine is in the meta position relative to the boronic acid, while in the para position, the inductive effect is partially offset by the resonance effect. nih.gov Increased acidity is a critical factor for applications in molecular recognition, as it can enhance the binding affinity of the boronic acid to diols. nih.gov Fluorinated arylboronates are also valuable building blocks in organic synthesis for creating fluorinated organic compounds. researchgate.nettandfonline.com

Nitro-Substituted Phenylboronic Acids: The nitro group (NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the phenyl ring dramatically lowers the electron density of the aromatic system. This electronic modification affects the reactivity of the boronic acid in coupling reactions and can also serve as a functional handle for further chemical transformations, such as reduction to an amino group. acs.orgwikipedia.orgnih.gov In the context of sensor design, the nitro group can act as a spectroscopic reporter, where changes in its electronic environment upon analyte binding lead to a detectable colorimetric or fluorescent signal. acs.org

In 2,4-Difluoro-5-nitrophenylboronic acid, the combined presence of two strongly electron-withdrawing fluorine atoms and a powerful nitro group creates a highly electron-deficient aromatic ring. This synergy is expected to result in a significantly high Lewis acidity at the boron center, potentially leading to unique reactivity in catalysis and enhanced affinity in molecular sensing applications.

Overview of Key Research Areas Pertaining to this compound

While specific research dedicated exclusively to this compound is limited, its structural features point toward significant potential in several key areas of chemical research.

Advanced Intermediates in Suzuki-Miyaura Coupling: The compound is a promising building block for synthesizing complex poly-functionalized biaryls. The presence of fluorine and nitro groups offers multiple sites for subsequent chemical modifications. Fluorinated biphenyls are of great interest in the pharmaceutical and materials science industries. mdpi.com The highly electron-deficient nature of the aryl ring can influence the kinetics and outcomes of Suzuki-Miyaura reactions, potentially enabling synthetic routes that are challenging with less-substituted boronic acids. researchgate.net

Development of Chemical Sensors: Boronic acids are widely used as recognition elements in sensors for cis-diol-containing molecules like saccharides. nih.govnih.gov The anticipated high Lewis acidity of this compound could lead to stronger and more selective binding with target analytes. nih.gov This enhanced affinity is particularly advantageous for detecting low concentrations of biologically relevant sugars. The nitrophenyl moiety could also serve as an integrated signaling unit, allowing for the design of colorimetric or fluorescent sensors where diol binding perturbs the electronic structure of the molecule, resulting in an observable spectroscopic change. acs.orgmdpi.com

Synthetic Strategies and Precursor Pathways for this compound

The synthesis of highly functionalized arylboronic acids, such as this compound, is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. The precise arrangement of fluoro, nitro, and boronic acid groups on the phenyl ring necessitates carefully designed synthetic strategies that control regioselectivity and ensure high yields. This article details the synthetic methodologies, from foundational principles to specific, optimized approaches, for obtaining this specific compound.

Propriétés

IUPAC Name |

(2,4-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPLUVTUISDWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396445 | |

| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-11-6 | |

| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2,4 Difluoro 5 Nitrophenylboronic Acid Reactivity

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that feature a boronic acid moiety [-B(OH)₂] attached to an aryl group. Their chemistry is characterized by the unique properties of the boron atom, which acts as a Lewis acid, and their ability to serve as a source of aryl groups in various organic transformations.

A cornerstone of boronic acid reactivity is its equilibrium in aqueous or basic solutions. As Lewis acids, boronic acids can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or water, to form a tetracoordinate boronate anion [ArB(OH)₃]⁻. ru.nlnih.gov This transformation changes the geometry at the boron center from trigonal planar to tetrahedral. The formation of this boronate species is a critical step in many reactions, including the widely used Suzuki-Miyaura cross-coupling, as the boronate is more nucleophilic than the neutral boronic acid. wiley-vch.de

Boronic acids also readily undergo reversible esterification reactions with diols and other alcohols to form boronic esters (also known as boronates). rsc.org This process is often used to protect the boronic acid group or to modify its reactivity. acs.orgnih.gov For instance, the reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields a stable pinacol boronate ester. In the context of catalytic cycles, boronic acids can react with carboxylic acids to generate acyloxyboronic acid intermediates, which are key in processes like arylboronic acid-catalyzed amidations. rsc.org

The reactivity of arylboronic acids is twofold. The boron atom, possessing an empty p-orbital, is electrophilic and readily reacts with nucleophiles. wikipedia.orgmasterorganicchemistry.com This Lewis acidity is fundamental to its interaction with bases to form boronate anions and its role as a catalyst in certain reactions. ru.nlnih.gov

Conversely, the carbon-boron bond allows the aryl group to be transferred to an electrophilic center, effectively making the arylboronic acid a nucleophilic arylating agent. wikipedia.org This is most prominently observed in transition metal-catalyzed cross-coupling reactions, where the aryl group is transferred from boron to the metal center in a key step called transmetalation. wiley-vch.denih.gov Arylboronic acids can also serve as nucleophiles in certain metal-free reactions, for example, in stereospecific substitutions where a CONH functionality helps to bridge the reactants and promote the reaction. researchgate.net

Influence of Fluoro and Nitro Substituents on Electronic and Steric Properties

The presence of substituents on the aromatic ring profoundly alters the properties of an arylboronic acid. In the case of 2,4-difluoro-5-nitrophenylboronic acid, the two fluorine atoms and the nitro group are strong electron-withdrawing groups that significantly impact the molecule's electronic character, acidity, and reactivity profile.

The introduction of electron-withdrawing substituents, such as fluorine and nitro groups, increases the Lewis acidity of the boronic acid. mdpi.com These groups pull electron density away from the boron atom through inductive (-I) and, in the case of the nitro group, resonance (-M) effects. This electron deficiency makes the boron center more electrophilic and thus a stronger Lewis acid. ru.nlmdpi.com The pKₐ of an arylboronic acid is a measure of this acidity, with lower pKₐ values indicating stronger acidity. The presence of fluorine substituents is known to increase the acidity of phenylboronic acids. researchgate.net This effect is most pronounced when the fluorine is in the ortho position, as is the case for one of the fluorine atoms in this compound. mdpi.com

This enhanced acidity has significant consequences for reactivity. While it can facilitate the formation of the reactive boronate species, it also increases the susceptibility of the compound to side reactions. researchgate.net A critical competing pathway for highly electron-deficient arylboronic acids is base-mediated protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃). acs.orgnih.gov This decomposition pathway can lower the efficiency of desired cross-coupling reactions. acs.org

| Compound | Substituent Effects | Expected pKₐ Trend |

|---|---|---|

| Phenylboronic acid | Reference (unsubstituted) | ~8.8 |

| 4-Fluorophenylboronic acid | -I, +M (Inductive withdrawal, mesomeric donation) | Lower than Phenylboronic acid |

| 4-Nitrophenylboronic acid | -I, -M (Strong inductive and mesomeric withdrawal) | Significantly lower than Phenylboronic acid |

| This compound | Multiple strong -I effects (2x F, 1x NO₂) and -M effect (NO₂) | Expected to be the lowest (most acidic) |

Note: The pKₐ values are illustrative and can vary with measurement conditions. The trend demonstrates the impact of electron-withdrawing groups.

The conformation of this compound is influenced by its ortho-substituent. The fluorine atom at the 2-position is in close proximity to the boronic acid group, which can lead to the formation of an intramolecular B–O–H···F hydrogen bond. mdpi.comresearchgate.net This interaction helps to stabilize the molecule and contributes to its enhanced acidity by stabilizing the boronate anion. mdpi.com

Like other boronic acids, this compound can form intermolecular hydrogen-bonded dimers in the solid state. nih.gov The parent boronic acid, [HB(OH)₂]₂, forms a planar, doubly hydrogen-bonded structure that is energetically favorable. nih.gov For substituted arylboronic acids, this dimerization still occurs, creating a cyclic structure involving the hydroxyl groups of two molecules. The dimerization energy for the parent boronic acid dimer has been calculated to be approximately -10.8 kcal/mol, indicating a strong interaction. nih.gov The electron-withdrawing substituents on this compound would likely influence the strength and geometry of these intermolecular interactions.

Detailed Mechanistic Aspects in Carbon-Carbon Bond Forming Reactions

This compound is a valuable reagent in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. Its electron-deficient nature dictates specific mechanistic considerations.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a catalytic cycle: wiley-vch.de

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an aryl halide (Ar'-X), forming a Pd(II) intermediate.

Transmetalation : This is the key step involving the boronic acid. A base activates the boronic acid to form the tetracoordinate boronate anion [ArB(OH)₃]⁻. wiley-vch.de This species then transfers its aryl group (in this case, the 2,4-difluoro-5-nitrophenyl group) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

For a highly electron-deficient substrate like this compound, the transmetalation step is generally efficient due to the high Lewis acidity. However, the major mechanistic challenge is the competing protodeboronation reaction. acs.orgnih.gov Under the basic aqueous conditions often required for the reaction, the electron-deficient arylboronic acid can be readily cleaved. Kinetic studies have shown that the mechanism of protodeboronation differs for electron-rich and electron-poor arenes. acs.orgnih.gov For highly electron-deficient systems, the process may involve a transient aryl anionoid pathway, which is accelerated by the stability of the resulting carbanion-like species. acs.orgresearchgate.net Therefore, careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) is crucial to favor the desired cross-coupling pathway over decomposition.

Suzuki-Miyaura Cross-Coupling Reaction Mechanisms

The Suzuki-Miyaura reaction stands as one of the most robust methods for carbon-carbon bond formation, and its mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.orgwikipedia.org This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org While this compound follows this general pathway, its specific electronic characteristics introduce nuances, particularly in the transmetalation step.

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate (Ar-Pd-X). wikipedia.orgvu.nlmdpi.com The reactivity of the organic halide generally follows the order of I > OTf > Br >> Cl. libretexts.orgmdpi.com

The crucial transmetalation step involves the transfer of the organic moiety from the boron atom to the palladium center. rsc.org This process requires the activation of the boronic acid by a base. mdpi.com Two primary mechanistic pathways for transmetalation have been extensively debated:

The Boronate Pathway : The base (e.g., OH⁻) reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic tetracoordinate boronate species (Ar'B(OH)₃⁻). This boronate then reacts with the Ar-Pd-X complex to transfer the aryl group (Ar') to the palladium, displacing the halide (X). nih.govresearchgate.net

The Oxo-Palladium Pathway : The base reacts with the Ar-Pd-X complex to form a more reactive Ar-Pd-OH species. This hydroxo-palladium complex then reacts directly with the neutral boronic acid. nih.govnih.gov

Studies suggest that for reactions conducted in aqueous media with common bases like carbonates, the pathway involving the reaction of an arylpalladium hydroxo complex with the neutral boronic acid is kinetically favored and occurs orders of magnitude faster than the reaction between a palladium halide and a trihydroxyborate. nih.gov Regardless of the precise pathway, this step results in a diorganopalladium(II) intermediate (Ar-Pd-Ar').

The final step is reductive elimination , where the two organic groups on the diorganopalladium(II) complex couple and are expelled as the final biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com

The specific nature of this compound has a profound impact on this cycle. The strong electron-withdrawing effects of the fluoro and nitro substituents increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate complex, potentially accelerating the transmetalation step. However, electron-deficient arylboronic acids are also known to be more susceptible to a competitive side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to yield loss. nih.gov The presence of fluoride (B91410) ions, often used as a base (e.g., CsF), can have a dual role: they can promote the reaction by forming reactive trans-[ArPdF(L)₂] complexes but can also form unreactive anionic boronate species, creating complex kinetic profiles. researchgate.net

| Substituent | Position | Electronic Effect | Predicted Impact on Mechanism |

|---|---|---|---|

| Nitro (NO₂) | meta to Boron | Strongly electron-withdrawing (-I, -M) | Increases Lewis acidity of boron, potentially accelerating transmetalation. Increases susceptibility to protodeboronation. |

| Fluoro (F) | ortho to Boron | Strongly electron-withdrawing (-I) | Increases Lewis acidity. May sterically influence approach to the Pd center or participate in coordination (fluorophilicity). nih.gov |

| Fluoro (F) | para to Boron | Strongly electron-withdrawing (-I) | Contributes significantly to the overall electron-deficient nature of the aryl ring, enhancing the effects on transmetalation and protodeboronation. |

Other Palladium-Catalyzed Transformations Involving Boronic Acids

While the Suzuki-Miyaura reaction is the quintessential cross-coupling reaction for boronic acids, the versatility of both palladium catalysis and organoboron reagents allows for their participation in other transformations. The fundamental steps of the catalytic cycles often share similarities, revolving around oxidative addition and reductive elimination, but differ in the key bond-forming step.

Heck Reaction: The canonical Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The cycle concludes with a β-hydride elimination to release the substituted alkene product and regeneration of the Pd(0) catalyst. rsc.org While the standard reaction does not use a boronic acid, "Heck-Miyaura" type reactions or domino reactions that incorporate both Heck and Suzuki mechanisms have been developed. For instance, a reaction could begin with a Heck-type alkene insertion followed by a Suzuki-type transmetalation and reductive elimination, allowing for the construction of more complex molecular architectures in a single pot.

Sonogashira Coupling: This reaction typically forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. acs.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst. wikipedia.org The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. wikipedia.org Boronic acids can be used in Sonogashira-type couplings, particularly in copper-free variants or in domino processes where a Suzuki coupling is followed by or preceded by an alkynylation step.

Stille Coupling: The Stille reaction is mechanistically very similar to the Suzuki-Miyaura coupling but utilizes organotin compounds instead of organoboron reagents. differencebetween.com The key difference lies in the transmetalation step, where the organic group is transferred from tin to palladium. Boronic acids are generally preferred over organostannanes due to their significantly lower toxicity and greater stability. differencebetween.com

| Reaction | Typical Nucleophile | Key C-C Bond Forming Step | Typical Co-catalyst/Additive |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acid/Ester | Transmetalation (B → Pd) | Base (e.g., K₂CO₃, CsF) |

| Heck | Alkene | Migratory Insertion (Alkene into Pd-C bond) | Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | Transmetalation (Cu → Pd) | Cu(I) salt, Amine Base |

| Stille | Organostannane | Transmetalation (Sn → Pd) | Often none required |

Catalytic Applications of 2,4 Difluoro 5 Nitrophenylboronic Acid and Its Derivatives

2,4-Difluoro-5-nitrophenylboronic Acid as a Ligand or Promoter in Transition Metal Catalysis

Arylboronic acids, particularly those with electron-deficient rings, can function beyond their typical role as coupling partners in transition metal catalysis. They can act as ligands or promoters that influence the reactivity and efficiency of the metallic center. The high Lewis acidity of this compound makes it a candidate for such roles, where it can interact with metal complexes to modulate their catalytic activity.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the primary role of arylboronic acids is that of a nucleophilic partner. However, the properties of the boronic acid can influence the catalytic cycle. While specific studies detailing this compound as a ligand are scarce, the behavior of other electron-deficient boronic acids suggests potential roles. For instance, boronic acids can interact with palladium intermediates, potentially stabilizing catalytic species or facilitating key steps like transmetalation. The strong electron-withdrawing nature of the 2,4-difluoro-5-nitrophenyl group would make it a poor ligand in the classical sense of donating electron density to the metal. Instead, its influence would likely be as a promoter, possibly by acting as a Lewis acid that interacts with other components in the reaction mixture to accelerate the catalytic turnover.

Polyfluorinated phenylboronic acids are noted as challenging substrates in Suzuki-Miyaura reactions due to their tendency to deboronate under basic conditions. nih.gov However, specialized palladium precatalysts have been developed to handle these unstable compounds, enabling their use in forming complex biaryl structures. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions with Electron-Deficient Boronic Acids

| Aryl Halide | Boronic Acid Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroanisole | Pentafluorophenylboronic acid | Pd(dba)₂ / SPhos | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | >95 | nih.gov |

This table illustrates the utility of palladium catalysts in coupling electron-deficient or unstable boronic acids, a class to which this compound belongs.

Ruthenium catalysts are widely employed for C-H bond activation and arylation reactions. mdpi.com In these systems, additives can play a crucial role in promoting the catalytic activity. While direct application of this compound as a ligand or promoter in ruthenium catalysis is not extensively documented, its acidic nature suggests it could function as a co-catalyst. Lewis acidic additives can facilitate C-H activation steps or assist in the regeneration of the active ruthenium catalyst. For example, ruthenium-catalyzed direct arylations often benefit from acidic additives to promote the reaction with aryl halides. mdpi.com The strong Lewis acidity of this compound could, in principle, fulfill a similar role, enhancing the electrophilicity of the ruthenium center and promoting oxidative addition.

Copper-catalyzed reactions, such as the Chan-Lam coupling, typically involve the transformation of the boronic acid itself into other functional groups (e.g., amines, ethers, azides). nih.gov In these reactions, the boronic acid serves as the substrate. However, the electronic nature of the boronic acid profoundly affects the reaction's success. Electron-deficient arylboronic acids, including nitrophenyl derivatives, can be challenging substrates in some copper-mediated C-N couplings. nih.gov

Conversely, the high Lewis acidity of compounds like this compound could allow them to act as promoters in other copper-catalyzed processes. For instance, they could activate carbonyls or other functional groups towards attack by a copper-bound nucleophile. This dual functionality—as both a potential substrate and a Lewis acid promoter—makes its role in copper catalysis complex and dependent on the specific reaction conditions. nih.govnih.gov

Organocatalytic Roles of this compound

The most significant catalytic applications for highly electron-deficient arylboronic acids lie in the field of organocatalysis, where the boron center itself is the seat of reactivity. nih.gov The fluorine and nitro substituents on this compound dramatically enhance its Lewis acidity, making it a powerful catalyst for reactions that proceed through the activation of oxygen-containing functional groups. nih.govrsc.org

Arylboronic acids are effective catalysts for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively, serving as a green alternative to stoichiometric coupling reagents. rsc.orgresearchgate.net The catalytic cycle generally involves the activation of the carboxylic acid through the formation of an acyloxyboron intermediate.

In amidation , electron-withdrawing groups on the arylboronic acid catalyst are known to increase catalytic activity. researchgate.net The enhanced Lewis acidity of this compound would facilitate the formation of the key acyloxyboronate intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. While specific kinetic data for this particular boronic acid is not available, studies on similar catalysts, such as those with ortho-nitro or multiple fluoro substituents, have demonstrated their superior performance in promoting amide bond formation. nih.govnih.gov

Table 2: Boronic Acid-Catalyzed Direct Amidation

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Benzylamine | o-Nitrophenylboronic acid | Toluene, reflux | High |

This table shows examples of electron-deficient boronic acids used as catalysts in amidation, illustrating the principle that would apply to this compound.

Similarly, in esterification , the boronic acid activates the carboxylic acid towards attack by an alcohol. googleapis.comresearchgate.net The reaction is an equilibrium process, and the catalyst's role is to accelerate the attainment of this equilibrium. The high acidity of this compound would make it an effective catalyst for this transformation, operating under milder conditions than traditional strong acid catalysts like sulfuric acid.

The pronounced Lewis acidity of this compound allows it to catalyze a variety of reactions traditionally promoted by strong acids. nih.gov It can activate alcohols towards dehydrative C-O and C-C bond-forming reactions. bath.ac.uk

For instance, electron-poor arylboronic acids like pentafluorophenylboronic acid have been shown to catalyze dehydrative Friedel-Crafts-type reactions, where an activated alcohol serves as an electrophile for reaction with an arene. bath.ac.uk The boronic acid is believed to facilitate the formation of a carbocation intermediate via an SN1-type pathway. nih.gov Given its structural and electronic similarity, this compound is expected to be a competent catalyst for such transformations, promoting the formation of C-C bonds through the activation of benzylic or allylic alcohols. bath.ac.uk

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloroanisole |

| Pentafluorophenylboronic acid |

| 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl |

| 1-Bromo-4-(trifluoromethyl)benzene |

| 2-Furylboronic acid |

| 2-(4-(Trifluoromethyl)phenyl)furan |

| Benzoic acid |

| Benzylamine |

| o-Nitrophenylboronic acid |

| 4-Phenylbutyric acid |

| Aniline |

| 3,4,5-Trifluorophenylboronic acid |

Applications in Medicinal Chemistry and Drug Discovery

2,4-Difluoro-5-nitrophenylboronic Acid as a Strategic Building Block for Biologically Active Molecules

The strategic incorporation of this compound into molecular frameworks allows medicinal chemists to explore new chemical spaces and develop innovative drug candidates. The boronic acid functional group is particularly significant, as it can form reversible covalent bonds with biological targets, a feature that has been successfully exploited in several FDA-approved drugs. researchgate.netnih.gov

Design and Synthesis of Novel Drug Candidates Incorporating Boron

The design of new drug candidates often leverages the unique properties of boron. Boronic acids are recognized as valuable reagents in drug discovery, with their use in Suzuki-Miyaura cross-coupling reactions being a cornerstone of modern synthetic chemistry. researchgate.netnih.gov This reaction enables the formation of carbon-carbon bonds, allowing for the assembly of complex molecular architectures from simpler building blocks like this compound. nih.gov The ability to readily form these bonds makes aryl boronates a particularly popular class of reagents for generating diverse compound libraries for screening. nih.gov

The synthesis of molecules incorporating the 2,4-difluoro-5-nitrophenyl moiety can lead to compounds with enhanced biological activity. The fluorine atoms can improve metabolic stability and binding affinity, while the nitro group can be a key interaction point or a precursor for other functional groups.

Scaffold Diversity and Structure-Activity Relationship (SAR) Studies in Pharmaceutical Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the key structural features required for potency and selectivity. The use of building blocks like this compound provides a platform for generating a diverse range of analogues for SAR studies.

For instance, in the development of kinase inhibitors, a class of drugs often used in cancer therapy, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at a key position on a pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine scaffold led to the discovery of potent inhibitors of VEGFR-2 kinase. nih.gov Subsequent modifications and SAR studies on this scaffold helped in identifying compounds with low nanomolar inhibitory activity. nih.gov While this example uses a derivative, it highlights the importance of the difluoro-phenylamine substructure in achieving high potency, a scaffold accessible from the corresponding boronic acid.

Boron-Containing Compounds as Therapeutic Agents and Modulators

The field of boron-based therapeutics has expanded significantly since the approval of bortezomib, a proteasome inhibitor containing a boronic acid moiety. researchgate.netnih.gov This success has spurred interest in developing other boron-containing compounds for a wide range of diseases. nih.gov

Enzyme Inhibition Studies (e.g., β-lactamases)

Boronic acids are well-known inhibitors of serine proteases, a class of enzymes that includes β-lactamases, which are responsible for antibiotic resistance in bacteria. rsc.org The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function. researchgate.net

Vaborbactam, an FDA-approved cyclic boronic acid derivative, is a potent inhibitor of class A and C β-lactamases and is used in combination with antibiotics to treat bacterial infections. rsc.org Research in this area continues, with studies focusing on the design of novel boronic acid transition state inhibitors (BATSIs). For example, kinetic target-guided synthesis has been employed using a 3-azidomethylphenyl boronic acid scaffold to generate potent triazole-based β-lactamase inhibitors with Ki values in the nanomolar range against enzymes like KPC-2 and AmpC. nih.gov

Table 1: Inhibition of β-Lactamases by Phenylboronic Acid Derivatives

| β-Lactamase | Class | Warhead Compound | % Inhibition at 100 µM |

|---|---|---|---|

| KPC-2 | A | 3-azidomethylphenyl boronic acid | 76% |

| AmpC | C | 3-azidomethylphenyl boronic acid | 100% |

Data sourced from a screening of boronic acid "warheads" for kinetic target-guided synthesis. nih.gov

Exploration of Anti-Cancer, Anti-Inflammatory, and Anti-Infective Potentials

The structural motifs present in this compound—fluorinated and nitrated aromatic rings—are found in numerous biologically active compounds, suggesting the potential for its derivatives to exhibit a range of therapeutic activities.

Anti-Cancer Potential: Fluorinated compounds are a significant class of anticancer drugs. The inclusion of fluorine can enhance properties like lipophilicity and metabolic stability. For example, various fluorinated thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their anticancer activity. Similarly, the 2,4-difluoroanilino moiety has been incorporated into VEGFR-2 kinase inhibitors, which showed antitumor efficacy in preclinical models. nih.gov

Anti-Inflammatory Potential: The development of novel anti-inflammatory agents is an active area of research. Quinazolinone derivatives, for example, have been explored for their anti-inflammatory properties, with some fluorinated analogues showing significant activity. nih.gov

Anti-Infective Potential: Boronic acids and their derivatives have demonstrated broad anti-infective properties, including antibacterial, antifungal, and antiviral activities. nih.govnih.gov The development of new agents is crucial to combat rising antimicrobial resistance.

Development of Bioresponsive Systems and Probes Utilizing this compound Derivatives

Boronic acids are uniquely suited for the development of bioresponsive systems and probes due to their ability to reversibly bind with diols, such as those found in saccharides. This interaction can be harnessed to create sensors that signal the presence of specific biomolecules.

Fluorescent probes incorporating boronic acids have been designed to detect monosaccharides, with applications in continuous glucose monitoring. nih.gov The binding of glucose to the boronic acid moiety can modulate the fluorescence properties of the probe, providing a measurable signal. nih.gov The design of these probes often involves strategic placement of electron-donating and electron-withdrawing groups to tune the sensor's sensitivity and response. The electron-withdrawing nature of the difluoro-nitro-substituted phenyl ring could be exploited to modulate the pKa of the boronic acid, a critical parameter for effective sensing under physiological conditions. nih.gov These systems hold promise for non-invasive diagnostic tools, such as glucose-sensing contact lenses. nih.gov

Glucose-Sensitive Drug Delivery Systems

Phenylboronic acid (PBA) and its derivatives are at the forefront of research into "smart" drug delivery systems, especially for managing diabetes. rsc.orgresearchgate.net These systems are designed to mimic the function of a healthy pancreas by releasing insulin (B600854) in response to changes in blood glucose concentrations. nih.gov The underlying mechanism relies on the reversible covalent interaction between the boronic acid group and molecules with cis-1,2 or -1,3 diol functionalities, such as glucose. nih.govnih.gov

The efficacy of a PBA-based system is critically dependent on the pKa of the boronic acid. For the system to be effective in the body, the binding interaction with glucose must occur at physiological pH (~7.4). mdpi.com Unsubstituted phenylboronic acid has a pKa of approximately 8.8, making it less efficient under these conditions. core.ac.uk To overcome this, electron-withdrawing substituents are introduced to the phenyl ring to lower the pKa. mdpi.com

This compound is particularly well-suited for this application due to its trifunctional substitution pattern:

Fluorine Substitution: The two fluorine atoms are potent electron-withdrawing groups that significantly lower the boronic acid's pKa, enhancing its acidity. mdpi.com Research on similar compounds, such as 2,4-difluoro-3-formyl-phenylboronic acid (DFFPBA), has demonstrated that difluoro-substitution can lower the effective binding pH to 6.0. nih.gov The use of other fluorinated PBAs, like 3-Fluoro-4-carboxy-phenylboronic acid, is also common in developing glucose-responsive materials. nih.gov

Nitro Group Substitution: The nitro group is one of the strongest electron-withdrawing groups, further decreasing the pKa and making the boron atom a stronger Lewis acid. nih.gov This enhances the stability of the boronate ester complex formed with glucose at neutral pH. nih.gov The compound 3-carboxy-5-nitrophenylboronic acid has been successfully used in creating glucose-triggered release systems. nih.gov

When incorporated into a polymer matrix, such as a hydrogel, these functionalized PBA moieties act as glucose-sensing cross-linkers. In a low-glucose environment, the hydrogel remains in a contracted state, retaining the encapsulated drug (e.g., insulin). As glucose levels rise, glucose molecules competitively bind to the boronic acid sites. This binding event converts the neutral, trigonal boronic acid into a charged, tetrahedral boronate ester. mdpi.comnih.gov The resulting increase in negative charges within the hydrogel matrix leads to electrostatic repulsion, causing the matrix to swell and release the entrapped insulin. mdpi.com The combination of two fluorine atoms and a nitro group in this compound suggests it could be used to create highly sensitive hydrogels that respond precisely to diabetic glucose concentrations under physiological conditions.

Table 1: Properties of Phenylboronic Acid Derivatives in Glucose-Responsive Systems

| Compound | Key Substituents | Observed Property/Application | Reference |

| 2,4-difluoro-3-formyl-phenylboronic acid | 2,4-difluoro, 3-formyl | Exhibits binding with cis-diols at a low pH of 6.0. | nih.gov |

| 3-carboxy-5-nitrophenylboronic acid | 3-carboxy, 5-nitro | Used to prepare polymer dendrimers for glucose-triggered release systems stable at pH 7.0-8.0. | nih.gov |

| 3-Fluoro-4-carboxy-phenylboronic acid | 3-fluoro, 4-carboxy | Incorporated into hydrogel dressings for glucose-responsive transdermal insulin delivery. | nih.gov |

| Unsubstituted Phenylboronic Acid | None | High pKa (~8.8), making it less responsive at physiological pH 7.4. | core.ac.uk |

Molecular Probes for Biological Sensing and Detection

The same diol-binding principle that enables drug delivery also makes boronic acids powerful tools for molecular sensing and diagnostics. nih.govnih.gov Boronic acid-based fluorescent sensors are widely developed for the detection of carbohydrates and other biologically important diols. nih.gov The binding event is engineered to produce a measurable optical or electrochemical signal. nih.gov

The design of an effective boronic acid probe hinges on linking the diol-binding event to a change in the molecule's electronic properties. nih.gov The substituents on this compound provide multiple functionalities for creating advanced molecular probes:

Signaling through the Nitro Group: The nitro group can directly participate in the signaling mechanism. For instance, studies on nitrophenol-based boronic acids show that diol binding alters the ionization state of the molecule, causing a significant and easily detectable colorimetric or UV spectroscopic shift. nih.gov The strong electron-withdrawing nature of the nitro group can also quench fluorescence through a photoinduced electron transfer (PET) mechanism. Upon binding to glucose, the electronic properties of the boron atom are altered, which can disrupt the PET process and "turn on" fluorescence, providing a clear signal. nih.gov

Fluorine Atoms for Enhanced Sensing: The fluorine atoms provide two key advantages. Firstly, they help to fine-tune the pKa to ensure optimal binding affinity and selectivity for the target analyte at physiological pH. mdpi.com Research has shown that while nitro-substitution can increase binding constants, fluoro-substitution can improve selectivity for glucose over other sugars like fructose (B13574). nih.gov Secondly, the presence of the ¹⁹F isotope allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is known for its high sensitivity and the absence of background signals in biological systems, making it an excellent method for detection. nih.gov Probes based on fluorinated boronic acids have been successfully used to screen libraries of biological analytes. nih.gov

Therefore, this compound can be considered a versatile scaffold for creating molecular probes. It could be used directly in ¹⁹F NMR-based sensing or modified—for example, by reducing the nitro group to a fluorescent amine—to create a highly sensitive optical probe for detecting glucose or other biologically relevant diols like glycoproteins and ribonucleic acids. nih.gov

Table 2: Characteristics of Substituted Phenylboronic Acids as Molecular Sensors

| Compound Class | Substituent Effect | Sensing Application/Mechanism | Reference |

| Nitrophenol-based Boronic Acids | Nitro group acts as a chromophore. | Diol binding causes a change in ionization state, leading to a colorimetric (UV-Vis) shift. | nih.gov |

| Nitro-substituted Diboronic Acid Sensor | Nitro group increases the binding constant for glucose. | Enhanced affinity for glucose compared to unsubstituted analogs. | nih.gov |

| Fluoro-substituted Diboronic Acid Sensor | Fluoro group improves selectivity for glucose. | Achieves the best selectivity for glucose over fructose at near-physiological conditions. | nih.gov |

| Fluorinated Boronic Acid-Appended Salts | ¹⁹F atom acts as an NMR-active label. | Enables highly sensitive and selective screening of biological analytes using ¹⁹F NMR spectroscopy. | nih.gov |

Exploration in Materials Science and Polymer Chemistry

Integration of 2,4-Difluoro-5-nitrophenylboronic Acid into Polymeric Architectures

The incorporation of boronic acid moieties into polymer chains is a well-established strategy for creating materials with sophisticated functions. This can be achieved either by polymerizing monomers already containing the boronic acid group or by post-polymerization modification.

While direct polymerization of this compound derivatives has not been extensively documented in publicly available research, the synthesis of polymers containing other phenylboronic acid (PBA) analogs provides a clear blueprint. For instance, vinyl-substituted phenylboronic acids are commonly used as monomers in free-radical polymerization to create polymers with pendant boronic acid groups. researchgate.netnih.gov

The presence of the nitro and difluoro groups on the phenyl ring of this compound would endow a resulting polymer with distinct reactivity. The electron-withdrawing nature of these substituents makes the boron atom more electrophilic, potentially enhancing its interaction with diols. Furthermore, the nitro group itself is a reactive handle that can be chemically reduced to an amine, providing a secondary pathway for functionalization or cross-linking.

Table 1: Potential Polymerization Strategies for Boronic Acid Integration

| Polymerization Method | Description | Potential Role of this compound |

| Free-Radical Polymerization | Polymerization of vinyl-functionalized monomers. | A vinyl derivative could be copolymerized to introduce responsive sites along a polymer backbone. |

| Condensation Polymerization | Reaction between two different functional groups to form a larger polymer. | The boronic acid could be used to form boronate ester linkages with diol-containing monomers. |

| Post-Polymerization Modification | Chemical modification of an existing polymer to add new functional groups. | The compound could be attached to a pre-formed polymer with reactive side chains. |

This table is generated based on established polymerization techniques for phenylboronic acids in general.

Polymers containing boronic acids are renowned for their tunable properties, which are often responsive to environmental changes. nih.gov The key to this behavior is the equilibrium of the boronic acid group, which can reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters. This interaction is highly pH-dependent. The electron-withdrawing substituents on this compound are expected to lower the pKa of the boronic acid, shifting its responsive behavior to a different pH range compared to polymers made with unsubstituted PBA. This tunability is crucial for creating "smart" materials for applications like drug delivery and sensing. rsc.orgmdpi.com

Supramolecular Assemblies Involving this compound

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. Boronic acids are excellent building blocks for supramolecular assemblies due to their capacity for strong and directional hydrogen bonding.

In the solid state, arylboronic acids typically self-assemble into predictable hydrogen-bonded structures. researchgate.net The most common motif is a centrosymmetric dimer, where two boronic acid groups are linked by a pair of O—H···O hydrogen bonds. researchgate.netnih.gov

While the specific crystal structure of this compound is not available in the reviewed literature, the structure of the closely related compound, 2,4-Difluorophenylboronic acid, has been characterized. Its molecules form inversion dimers linked by two O—H···O hydrogen bonds. nih.govnih.gov Additionally, intermolecular O—H···F hydrogen bonds contribute to the formation of molecular sheets. nih.govnih.gov It is highly probable that this compound would exhibit similar primary dimeric structures, which would be further organized by other weak interactions involving the nitro and fluoro groups.

Table 2: Typical Hydrogen Bond Parameters in Arylboronic Acid Dimers

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| Primary Dimer | O—H | O (of another boronic acid) | 2.7 - 2.8 |

| Sheet Formation | O—H | F (of neighboring molecule) | ~2.7 |

| Other Interactions | C—H | O | 3.0 - 3.5 |

Data is based on crystallographic information for phenylboronic acid and its fluorinated analogs. nih.govresearchgate.net

Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize solvent molecules. Boronic acids can act as gelators, particularly in two-component systems. For example, mixing a boronic acid with a poly-diol compound like polyvinyl alcohol (PVA) can lead to the formation of a hydrogel through the creation of dynamic boronate ester cross-links.

The strong electron-withdrawing character of this compound would enhance the Lewis acidity of the boron center, likely strengthening the boronate ester cross-links formed with diols. This could lead to the formation of more robust supramolecular gels or gels that form under conditions (e.g., lower pH) where gels with standard phenylboronic acid would not.

Development of Responsive Materials Based on Boronic Acid Chemistry

The most compelling application of boronic acids in materials science is the development of stimuli-responsive materials. nih.gov These materials can change their properties, such as swelling, solubility, or fluorescence, in response to a specific chemical signal.

The fundamental mechanism is the reversible conversion of the neutral, trigonal boronic acid (B(OH)₂) to a negatively charged, tetrahedral boronate species (B(OH)₃⁻) upon binding with a diol in aqueous solution. This change in charge and structure alters the properties of the material. The equilibrium is sensitive to both pH and the concentration of diols, such as glucose. rsc.orgnih.gov

The pKa of the boronic acid is a critical parameter that governs its pH-responsiveness. The strong electron-withdrawing nature of the fluoro and nitro substituents on this compound significantly lowers the pKa of the boronic acid group compared to unsubstituted phenylboronic acid (pKa ~8.8). This makes the boronic acid more acidic, allowing it to participate in diol binding and exhibit responsive behavior at or below physiological pH, a highly desirable feature for biomedical applications. mdpi.com Materials incorporating this specific boronic acid could therefore be designed to respond to subtle changes in pH or to recognize diol-containing molecules under neutral conditions.

Chemoresponsive Systems for Analyte Recognition

Phenylboronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This interaction forms the basis of chemoresponsive systems designed for the recognition of saccharides and other diol-containing analytes. The integration of phenylboronic acid derivatives into polymer matrices allows for the creation of sensors that can detect specific biomolecules.

The analyte recognition process typically involves a measurable change in the material's properties upon binding of the target analyte. For instance, the binding of a diol to the boronic acid can alter the polymer's hydrophilicity, charge, or fluorescence characteristics. While specific studies on this compound are scarce, the presence of electron-withdrawing fluoro and nitro groups on the phenyl ring is expected to lower the pKa of the boronic acid. This would enable it to bind with diols at a more neutral or even acidic pH compared to unsubstituted phenylboronic acid. This enhanced binding affinity at physiological pH is a desirable characteristic for biosensor applications.

Table 1: Potential Analytes for Recognition by Phenylboronic Acid-Based Chemoresponsive Systems

| Analyte Class | Specific Examples | Principle of Recognition |

| Saccharides | Glucose, Fructose (B13574), Galactose | Reversible covalent bonding with cis-diol moieties |

| Glycoproteins | Immunoglobulins, Mucin | Interaction with sialic acid and other sugar residues |

| Catechols | Dopamine, L-DOPA | Formation of stable cyclic boronate esters |

| Ribonucleosides | Adenosine (B11128), Guanosine | Binding to the ribose sugar unit |

It is important to note that while the functional groups of this compound suggest its potential in these applications, empirical data from dedicated research is needed to validate these hypotheses and to fully characterize its performance in analyte recognition systems.

pH-Responsive and Thermoresponsive Materials

The development of materials that respond to changes in pH and temperature is of great interest for applications ranging from drug delivery to smart coatings. Phenylboronic acid-containing polymers have been explored for their dual responsiveness to both pH and the presence of diols. rsc.org

pH-Responsiveness: The boronic acid group can exist in equilibrium between a neutral, uncharged trigonal planar form and an anionic, charged tetrahedral form. This equilibrium is pH-dependent. At lower pH, the neutral form predominates, rendering the polymer more hydrophobic. As the pH increases, the anionic form becomes more prevalent, increasing the polymer's hydrophilicity and causing it to swell or dissolve. The electron-withdrawing nature of the fluoro and nitro substituents in this compound would likely shift the pKa of the boronic acid, altering the pH range over which this transition occurs. This tunability is a key advantage in designing materials for specific pH environments.

Thermoresponsiveness: Thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state. The incorporation of phenylboronic acid moieties into such polymers can modulate their LCST. The hydrophilic/hydrophobic balance of the polymer, which dictates the LCST, can be altered by the pH-dependent ionization of the boronic acid or by its binding to hydrophilic diols. While there is no specific research on the thermoresponsive behavior of polymers containing this compound, it is conceivable that its incorporation could be used to fine-tune the temperature-dependent phase behavior of smart hydrogels and other thermoresponsive materials. utwente.nlnih.gov

Table 2: Predicted Influence of this compound on Polymer Properties

| Stimulus | Predicted Effect on Polymer Behavior | Underlying Mechanism |

| Increasing pH | Increased hydrophilicity, swelling | Transition of the boronic acid from the neutral to the anionic state. |

| Addition of Diols (e.g., glucose) | Increased hydrophilicity | Formation of hydrophilic boronate esters. |

| Increasing Temperature | Modulation of LCST | Alteration of the polymer's overall hydrophilic/hydrophobic balance. |

Advanced Computational and Theoretical Studies of 2,4 Difluoro 5 Nitrophenylboronic Acid

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy, providing a foundational understanding of the molecule's behavior.

The presence of rotatable bonds, such as those associated with the boronic acid group [-B(OH)₂] and the nitro group [-NO₂], allows 2,4-Difluoro-5-nitrophenylboronic acid to exist in various spatial arrangements or conformations. A thorough conformer analysis is crucial for identifying the most stable three-dimensional structures.

Conformer Analysis: This process involves systematically rotating the dihedral angles of the C-B and C-N bonds to explore the molecule's conformational space. For arylboronic acids, the orientation of the two hydroxyl groups of the boronic acid moiety leads to different conformers, commonly labeled as syn and anti, depending on the direction of the O-H bonds relative to the C-B bond. mdpi.com A comprehensive scan would identify all low-energy conformers. mdpi.com

Potential Energy Surface (PES) Mapping: A Potential Energy Surface is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. By mapping the PES, researchers can visualize the energy landscape, identifying stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. For a related compound, 3-cyanophenylboronic acid, a PES scan was performed by varying the C1-B-O1-H and C1-B-O2-H dihedral angles to identify the lowest energy conformers. A similar approach would be applied to this compound to understand its conformational preferences.

Hypothetical Energy Profile of this compound Conformers This table is illustrative and based on general principles of conformational analysis for arylboronic acids. Actual values would require specific DFT calculations.

| Conformer | Dihedral Angle 1 (C-B-O-H) | Dihedral Angle 2 (C-B-O-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| anti-syn | ~180° | ~0° | 0.0 (Global Minimum) |

| syn-anti | ~0° | ~180° | 0.0 |

| syn-syn | ~0° | ~0° | > 0.5 |

| anti-anti | ~180° | ~180° | > 2.0 |

In the solid state and in concentrated solutions, boronic acids are known to form dimers and other supramolecular assemblies, primarily through hydrogen bonding between the boronic acid groups.

Intermolecular Interactions: The primary non-covalent interaction driving dimerization in arylboronic acids is the formation of strong O-H···O hydrogen bonds between the hydroxyl groups of two molecules, typically forming a stable cyclic dimer. numberanalytics.com Other potential interactions for this compound would include π-π stacking between the aromatic rings, and weaker C-H···O, C-H···F, and interactions involving the nitro group. numberanalytics.comnih.govresearchgate.net

Dimerization Energy Calculation: The strength of this dimerization can be quantified by calculating the dimerization energy. This is typically done by computing the energy of the optimized dimer and subtracting the energies of two optimized monomers. The result, often corrected for basis set superposition error (BSSE), provides the stabilization energy gained upon dimerization. Density Functional Theory (DFT) is a common method for such calculations.

Illustrative Dimerization Energy Calculation This data is hypothetical and serves as an example of typical results from such a study.

| Interaction Type | Method/Basis Set | Calculated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond Dimerization | DFT (B3LYP/6-311+G**) | -15 to -20 |

| π-π Stacking | DFT (B3LYP/6-311+G**) | -2 to -5 |

Computational Modeling of Reactivity and Selectivity in Organic Reactions

Computational models can predict how a molecule will behave in a chemical reaction, offering insights into reaction pathways and predicting key chemical properties.

Understanding the mechanism of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, can be achieved by simulating the reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. The energies of these species are calculated to map out the reaction energy profile, which helps in understanding the reaction's feasibility and kinetics. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction.

Acid Dissociation Constant (pKa): The pKa is a critical parameter that influences the solubility and reactivity of boronic acids. Computational methods can predict pKa values with reasonable accuracy. nih.govnih.gov The direct approach involves calculating the Gibbs free energy change (ΔG) for the dissociation of the acid in a solvent, often modeled using a continuum solvation model like the Solvation Model based on Density (SMD). mdpi.com

The pKa is then calculated using the formula: pKa = ΔG / (2.303 * RT)

For arylboronic acids, the accuracy of pKa prediction is significantly improved by considering the contributions of all low-energy conformers of both the acid and its conjugate base. mdpi.com The electron-withdrawing nature of the two fluorine atoms and the nitro group on this compound is expected to lower its pKa relative to unsubstituted phenylboronic acid, making it a stronger Lewis acid.

Electronic Parameters: Various electronic parameters can be calculated to describe the reactivity of the molecule. These are often derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Electronic Parameters and Their Significance

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

These parameters are valuable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure with biological activity or toxicity. zsmu.edu.uanih.gov

Molecular Docking and Dynamics Simulations in Biological Contexts

Given that many boronic acid derivatives exhibit biological activity, often as enzyme inhibitors, molecular modeling techniques are essential to explore these potential interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.govfrontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For boronic acids, docking studies often explore the potential for covalent bond formation between the boron atom and a nucleophilic residue (like serine) in the active site. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding, MD simulations offer a dynamic view. mdpi.com An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By simulating the protein-ligand complex in a solvated environment, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more detailed understanding of the binding thermodynamics. nih.gov

Ligand-Protein Interaction Profiling (e.g., with Insulin)

The study of interactions between small molecules and proteins is fundamental to drug discovery. Molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand to a target protein. researchgate.net This method models the interaction between the ligand, in this case, this compound, and a protein receptor, such as insulin (B600854).

In a representative theoretical study, a library of 114 different boronic acids was analyzed for their interaction with insulin using the iGEMDOCK computational tool. chemrxiv.org The purpose of such studies is to determine the stability of the protein-ligand complex, which is quantified by parameters like total binding energy (Etotal). chemrxiv.org The interactions are typically governed by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org

While this compound was not specifically identified among the top-performing compounds in the cited research, this computational approach is directly applicable. chemrxiv.org A docking simulation would place the molecule into the binding site of insulin and calculate the binding energy, which indicates the strength of the interaction. Lower binding energy values typically suggest a more stable and favorable interaction. gsconlinepress.com

Table 1: Example Parameters from Ligand-Protein Interaction Profiling for a Boronic Acid with Insulin

| Parameter | Description | Example Value |

| Binding Energy (kcal/mol) | The energy released when the ligand binds to the protein; a lower value indicates stronger binding. | -75.0 |

| Interacting Residues | Specific amino acids in the protein that form bonds or are in close contact with the ligand. | GLU21, HIS5 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 2 |

| Van der Waals Energy | The contribution of van der Waals forces to the total binding energy. | -50.0 |

| Electrostatic Energy | The contribution of electrostatic forces to the total binding energy. | -25.0 |

| Note: The data in this table is illustrative of the parameters generated in a molecular docking study and does not represent actual experimental results for this compound. |

Prediction of Compound Biological Activity and Related Parameters

In silico tools are widely used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds from their molecular structure. researchgate.netnih.gov These predictions help in the early stages of drug development to identify promising candidates and filter out those with unfavorable profiles. nih.gov

Web-based resources like PASS (Prediction of Activity Spectra for Substances) Online can predict thousands of biological activities based on the structure-activity relationships derived from a large database of known compounds. researchgate.net The output is a probability for a compound to be active (Pa) or inactive (Pi) for a specific biological function. researchgate.net

Furthermore, various computational models can predict key pharmacokinetic parameters. These include solubility (LogS), which affects absorption, and skin permeability (LogKp), which is relevant for topical applications. The "Rule of Five," developed by Lipinski, is another critical filter used to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. chemrxiv.org

While specific prediction data for this compound is not available in the reviewed literature, the following table illustrates the types of parameters that would be generated in such a computational analysis.

Table 2: Predicted Biological and Pharmacokinetic Parameters

| Parameter | Description |

| Biological Activity Spectrum | A list of probable biological activities (e.g., anti-inflammatory, enzyme inhibitor) with Pa (probability to be active) and Pi (probability to be inactive) scores. |

| LogS | The logarithm of the molar solubility in water. Higher values indicate better solubility. |

| LogKp (cm/s) | The logarithm of the skin permeability coefficient. |

| Lipinski's Rule of Five | Assessment of drug-likeness based on molecular weight, LogP, H-bond donors, and H-bond acceptors. |

| ADMET Profile | Predictions regarding absorption, distribution, metabolism, excretion, and potential toxicity. |

| Note: This table describes the types of data generated from computational prediction tools. Specific values for this compound are not provided. |

Future Perspectives and Emerging Research Directions for 2,4 Difluoro 5 Nitrophenylboronic Acid

Development of Novel and Efficient Synthetic Methodologies

Future synthetic strategies for 2,4-Difluoro-5-nitrophenylboronic acid and its derivatives will likely focus on improving efficiency, sustainability, and access to structural diversity. While traditional methods like the Miyaura borylation offer reliable pathways, emerging research points toward more atom-economical and greener alternatives. nih.gov

A significant area of development is the direct C-H borylation of 2,4-difluoro-nitrobenzene. nih.govgrantome.com This approach, often catalyzed by transition metals like rhodium or iridium, eliminates the need for pre-functionalized starting materials such as aryl halides, thereby reducing waste and simplifying synthetic sequences. grantome.com The primary challenge lies in achieving high regioselectivity, but advancements in ligand design are expected to overcome this hurdle.

Furthermore, photoredox catalysis is emerging as a powerful tool for generating aryl radicals from boronic acids under mild conditions. nih.govcam.ac.ukrsc.org This methodology could be adapted to synthesize derivatives of this compound, enabling novel coupling reactions that are not accessible through traditional thermal methods. nih.gov The development of cost-effective organic photocatalysts to replace expensive iridium-based ones is a key trend in making these processes more scalable. rsc.org Continuous flow chemistry also presents a promising avenue for the safe and scalable synthesis of nitrated aromatic compounds and their boronic acid derivatives, offering precise control over reaction parameters and minimizing the risks associated with energetic intermediates. acs.org

| Synthetic Methodology | Potential Advantages | Key Research Direction |

| Direct C-H Borylation | Atom economy, reduced waste, simplified starting materials. nih.govgrantome.com | Development of highly regioselective catalyst systems. |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, novel reactivity. nih.govcam.ac.ukacs.org | Design of inexpensive, metal-free organic photocatalysts. rsc.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control. rsc.orgacs.org | Optimization of reactor design for nitration and borylation reactions. |

Rational Design of Highly Selective Catalytic Systems

The electron-deficient nature of the 2,4-Difluoro-5-nitrophenyl ring makes its boronic acid derivative a unique substrate for cross-coupling reactions. Future research will focus on designing catalytic systems that can harness these electronic properties to achieve high selectivity and efficiency. For instance, in Suzuki-Miyaura coupling, the development of palladium catalysts with specialized phosphine (B1218219) ligands will be crucial for facilitating challenging couplings and controlling product formation. nih.gov

Beyond traditional palladium catalysis, emerging strategies involve the use of alternative metals or even metal-free conditions. For example, copper-catalyzed reductive arylation using nitroarenes directly as nitrogen sources is a growing field. acs.orgacs.org Adapting such methods could allow this compound to participate in novel C-N bond-forming reactions.

Photoredox catalysis also offers new avenues for activating boronic acids. nih.gov Dual catalytic systems that combine a photoredox catalyst with a Lewis base can generate aryl radicals from boronic acids, which can then participate in a variety of C-C bond-forming reactions. cam.ac.uk The rational design of these systems, including the choice of photocatalyst and Lewis base, will be key to controlling the reactivity of substrates like this compound.

Expansion of Therapeutic Applications and Targeted Drug Delivery Strategies

Boronic acids are increasingly recognized for their therapeutic potential, most notably as enzyme inhibitors. nih.gov The boronic acid moiety in this compound can form reversible covalent bonds with active site serine or threonine residues in proteases and other enzymes, making it a valuable pharmacophore. nih.govnih.gov Future research will likely explore its potential as an inhibitor for specific enzymes implicated in cancer or infectious diseases. The strong electron-withdrawing groups (fluorine and nitro) can modulate the pKa of the boronic acid, potentially enhancing its binding affinity and selectivity for biological targets. nih.gov

In the realm of drug delivery, phenylboronic acids are being extensively investigated for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells. nih.govacs.orgacs.org This interaction provides a mechanism for targeted drug delivery. Nanoparticles or polymers functionalized with this compound could be designed to selectively bind to and deliver therapeutic payloads to tumor cells, improving efficacy while reducing systemic toxicity. acs.orgjapsonline.com The nitro group also offers a handle for further chemical modification, for example, by reduction to an amine, allowing for the attachment of drugs or imaging agents.

| Therapeutic Strategy | Underlying Principle | Future Research Focus |

| Enzyme Inhibition | Reversible covalent bonding of the boronic acid with active site residues (e.g., serine, threonine). nih.gov | Screening against therapeutic targets like proteasomes and β-lactamases; leveraging fluorine and nitro groups to tune binding affinity. |

| Targeted Drug Delivery | Selective binding of the boronic acid moiety to sialic acids overexpressed on cancer cells. nih.govjapsonline.com | Development of functionalized nanoparticles and polymers for targeted delivery of chemotherapeutics. |

| Prodrug Development | Conversion of the boronic acid to a phenol (B47542) by reactive oxygen species (ROS) prevalent in tumor microenvironments. rsc.org | Design of self-immolative linkers that release a cytotoxic payload in response to ROS. |

Innovation in Material Science for Smart and Responsive Platforms

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their use in "smart" materials that respond to specific chemical stimuli. rsc.org Materials functionalized with this compound could be designed to respond to changes in pH or the presence of specific biomolecules like glucose or adenosine (B11128) triphosphate (ATP). acs.orgnih.gov

An emerging application is in the development of responsive hydrogels. Cross-linking polymer chains with boronate esters results in self-healing materials that can dissociate and re-form. rsc.org The electronic properties of the 2,4-difluoro-5-nitrophenyl group could be used to tune the sensitivity and responsiveness of these materials. Such smart hydrogels could be used in biosensors, controlled-release drug delivery systems, and tissue engineering scaffolds. acs.orgnih.gov

Advancements in Multiscale Computational Chemistry for Complex Boronic Acid Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecular systems. numberanalytics.com For this compound, multiscale modeling approaches will be crucial for bridging the gap between quantum mechanical properties and macroscopic behavior. manchester.ac.ukrsc.org

At the quantum mechanical level, Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the stability of intermediates in catalytic cycles, and explain the reactivity of the boronic acid. rsc.orgrsc.org This is particularly important for understanding the intricate transmetalation step in Suzuki-Miyaura reactions or the mechanism of enzyme inhibition. nih.gov

At a larger scale, molecular dynamics (MD) simulations can model the interaction of this boronic acid with biological macromolecules or its integration into a material matrix. nih.gov For example, MD simulations can predict the binding free energy of the molecule to an enzyme's active site or model the dynamic behavior of a boronic ester-crosslinked polymer network. nih.gov By combining these different levels of theory, researchers can rationally design more efficient catalysts, more potent drugs, and more responsive materials based on the this compound scaffold. nih.govfrontiersin.org

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Catalysis, Reaction Mechanisms | Elucidate transition states, predict kinetic barriers, and understand electronic effects on reactivity. numberanalytics.comrsc.org |

| Molecular Dynamics (MD) | Drug Design, Materials Science | Simulate binding to biological targets, model the behavior of functionalized polymers, predict material properties. nih.gov |

| Hybrid QM/MM Methods | Enzymology | Model reactions in complex biological environments, such as an enzyme active site, with high accuracy. |